molecular formula C19H16N2O4 B14335680 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-ethylphenyl)-5-phenyl- CAS No. 96723-09-0

1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-ethylphenyl)-5-phenyl-

Katalognummer: B14335680
CAS-Nummer: 96723-09-0
Molekulargewicht: 336.3 g/mol
InChI-Schlüssel: HVXBSEALUKTFJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-pyrazole-3,4-dicarboxylic Acid, 1-(4-ethylphenyl)-5-phenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of carboxylic acid groups at positions 3 and 4, along with phenyl and ethylphenyl substituents at positions 5 and 1, respectively. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrazole-3,4-dicarboxylic Acid, 1-(4-ethylphenyl)-5-phenyl- typically involves the cyclocondensation of 1-(aryl)-1H-pyrazole-3,4-dicarboxylic acids with 3-alkyl/aryl-4-amino-5-mercapto-1,2,4-triazoles . The reaction conditions often include the use of polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1H-pyrazole-3,4-dicarboxylic Acid, 1-(4-ethylphenyl)-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1H-pyrazole-3,4-dicarboxylic Acid, 1-(4-ethylphenyl)-5-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1H-pyrazole-3,4-dicarboxylic Acid, 1-(4-ethylphenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with proteins and DNA, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H-pyrazole-3,4-dicarboxylic Acid, 1-(4-ethylphenyl)-5-phenyl- is unique due to its specific substituents and the presence of carboxylic acid groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

96723-09-0

Molekularformel

C19H16N2O4

Molekulargewicht

336.3 g/mol

IUPAC-Name

1-(4-ethylphenyl)-5-phenylpyrazole-3,4-dicarboxylic acid

InChI

InChI=1S/C19H16N2O4/c1-2-12-8-10-14(11-9-12)21-17(13-6-4-3-5-7-13)15(18(22)23)16(20-21)19(24)25/h3-11H,2H2,1H3,(H,22,23)(H,24,25)

InChI-Schlüssel

HVXBSEALUKTFJR-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)O)C(=O)O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.